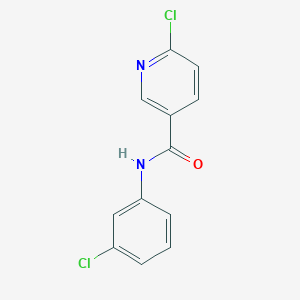

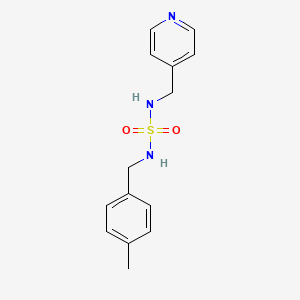

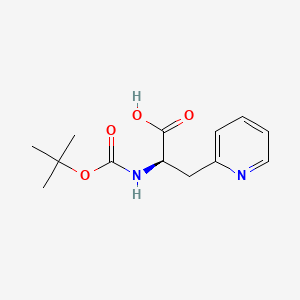

![molecular formula C22H22N2O3S B2975171 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941920-29-2](/img/structure/B2975171.png)

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, including N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide, are significant in the development of various therapeutic agents. These compounds are utilized in a wide range of medical applications due to their bacteriostatic properties against bacterial infections. Beyond their traditional role as antibiotics, sulfonamides have expanded their utility into areas such as antiviral therapies, including HIV protease inhibitors like amprenavir, anticancer agents, and treatments for Alzheimer’s disease. The structural diversity of sulfonamides has led to their incorporation in drugs targeting conditions like cancer, glaucoma, inflammation, and dandruff, highlighting their importance in contemporary medicinal chemistry (Gulcin & Taslimi, 2018).

Naphthalimide Derivatives in Medicinal Applications

Naphthalimide compounds, closely related to the core structure of this compound, demonstrate a broad spectrum of medicinal applications. These nitrogen-containing aromatic heterocycles exhibit extensive potential in treating various diseases due to their ability to interact with biological molecules via noncovalent bonds. Their applications include anticancer, antibacterial, antifungal, and antiviral therapies. Certain naphthalimide derivatives have entered clinical trials for cancer treatment, indicating the expanding role of these compounds in medicinal chemistry. They also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, underscoring their versatility in biological research and pharmaceutical development (Huo-Hui Gong et al., 2016).

Environmental and Health Implications of Sulfonamides

The presence of sulfonamides in the environment, stemming from their widespread use in healthcare and veterinary medicine, has raised concerns regarding their impact on human health and ecosystems. Research indicates that sulfonamides, due to their persistence in the environment, contribute to microbial resistance and pose potential hazards to human health. This highlights the need for understanding the environmental fate of these compounds and developing strategies for mitigating their adverse effects (Baran et al., 2011).

Sulfonamides in Water Treatment and Environmental Remediation

The removal of naphthalene and related sulfonamide compounds from water sources is critical for environmental health. Adsorption techniques, utilizing various materials such as activated carbons and graphene derivatives, have been explored for their efficacy in removing these pollutants from aqueous solutions. The modification of adsorbents has shown promise in enhancing the removal efficiency, suggesting a path forward for addressing the challenges posed by sulfonamides in water systems (Alshabib, 2021).

Wirkmechanismus

Target of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in thrombin generation and blood clot formation, making it a primary target for anticoagulant drugs .

Mode of Action

This compound acts as a competitive inhibitor of FXa, binding in the active site of the enzyme . It produces a rapid onset of inhibition of FXa, inhibiting free as well as prothrombinase- and clot-bound FXa activity in vitro . This compound also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .

Biochemical Pathways

By inhibiting FXa, this compound reduces thrombin generation, indirectly inhibiting platelet aggregation . This disruption of the coagulation cascade results in antithrombotic efficacy, as demonstrated in pre-clinical studies .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of this compound in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa by this compound leads to a reduction in thrombin generation and, consequently, platelet aggregation . This results in dose-dependent antithrombotic efficacy at doses that preserve hemostasis .

Eigenschaften

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-16-14-19(10-12-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-11-9-17-6-2-3-7-18(17)15-20/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPRKTNQQVPUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

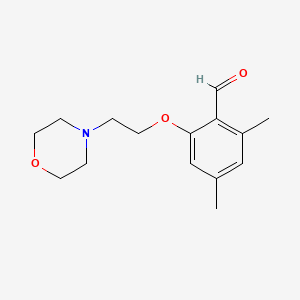

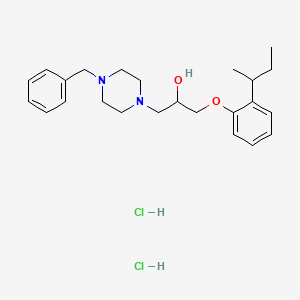

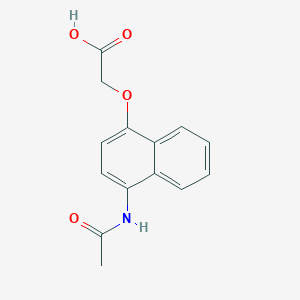

![3-cyclopentyl-7-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975095.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975108.png)